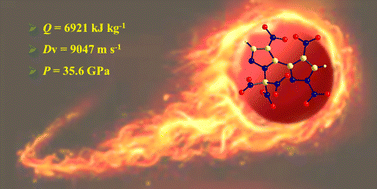Pushing the limits of the heat of detonation via the construction of polynitro bipyrazole†
Materials Horizons Pub Date: 2023-09-28 DOI: 10.1039/D3MH01381B
Abstract
The trinitromethyl group is a highly oxidized group that is found as an active functionality in many high-energy-density materials. The most frequently used previous synthetic method for the introduction of the trinitromethyl group is the nitration of heterocyclic compounds containing an acetonyl/ethyl acetate/chloroxime group. Now a novel strategy for constructing a trinitromethyl group (5) via nitration of an ethylene bridged compound, dipyrazolo[1,5-a:5′,1′-c]pyrazine (2), is reported. In addition, the other two nitrated products (3 and 4) were obtained under different nitrating conditions. Compound 5 has excellent detonation performance (Dv = 9047 m s−1, P = 35.6 GPa), and a low mechanical sensitivity (IS = 10 J, FS = 216 N), with an especially attractive heat of detonation of 6921 kJ kg−1, which significantly exceeds that of the state-of-the-art explosive CL-20 (Q: 6162 kJ kg−1).


Recommended Literature
- [1] Analysis of the Raman spectra of Ca2+-dipicolinic acid alone and in the bacterial spore core in both aqueous and dehydrated environments
- [2] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [3] Strategically designed azolyl-carboxylate MOFs for potential humid CO2 capture†
- [4] Sanguinarine, a promising anticancer therapeutic: photochemical and nucleic acid binding properties
- [5] Insertion of pyridine into an iron–silicon bond: structure of the product Cp*(CO)Fe{η3(C,C,C)-C5H5NSiMe2NPh2}†
- [6] Aromaticity gain increases the inherent association strengths of multipoint hydrogen-bonded arrays†
- [7] Hydrothermal growth of piezoelectrically active lead-free (Na,K)NbO3–LiTaO3 thin films†
- [8] A novel single-labeled fluorescent oligonucleotide probe for silver(i) ion detection based on the inherent quenching ability of deoxyguanosines†
- [9] Back cover
- [10] Direct ocean capture: the emergence of electrochemical processes for oceanic carbon removal

Journal Name:Materials Horizons
Research Products
-
CAS no.: 14419-78-4
-
CAS no.: 16130-58-8









